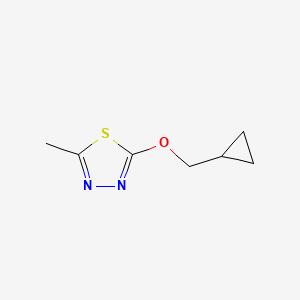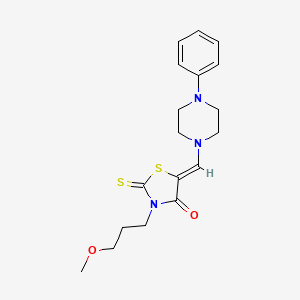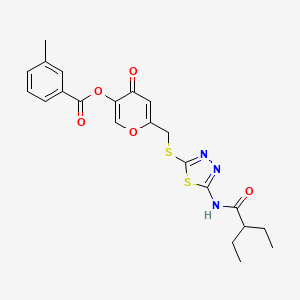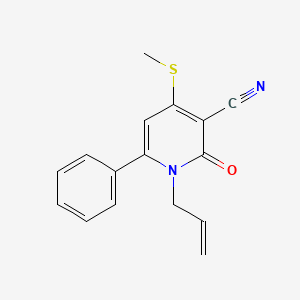
1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile” is a heterocyclic compound. It has a molecular formula of C16H14N2OS and an average mass of 282.360 Da .
Synthesis Analysis
While there are no direct synthesis methods available for this specific compound, related compounds have been synthesized in various studies. For instance, a study on the synthesis and anticancer evaluation of new 1-allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile bearing pyrazole moieties was conducted . The reaction of 1-allyl-2-(methylthio)-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile with chalcones produced intermediates, which were then reacted with hydrazine hydrate to give the target compounds .
Applications De Recherche Scientifique
Flavor and Fragrance Industry
Estragole is a naturally occurring compound found in various herbs and spices, including basil, tarragon, and anise. Its sweet, anise-like aroma makes it valuable in the flavor and fragrance industry. It contributes to the characteristic scent of these plants and is used as a flavoring agent in food products, beverages, and perfumes .
Medicinal Properties
While estragole has been used traditionally for its medicinal properties, it’s essential to approach its use with caution. Some studies suggest that estragole may have antimicrobial, anti-inflammatory, and antioxidant effects. However, its potential hepatotoxicity and carcinogenicity raise concerns. Researchers continue to explore its therapeutic applications .
Antimicrobial Activity
Estragole exhibits antimicrobial properties, particularly against certain bacteria and fungi. It has been investigated for its potential as a natural preservative in food products. However, due to safety concerns, its use in this context remains limited .
Carcinogenicity and Risk Assessment
Estragole’s carcinogenic potential has been a subject of debate. Studies in experimental animals have shown that chronic exposure to estragole can lead to liver tumors. Regulatory bodies have set limits on its presence in food and beverages. The European Food Safety Authority (EFSA) recommends a limit of 0.05 mg/kg .
Metabolism and Detoxification
Researchers have studied estragole’s metabolism and its conversion to 1’-hydroxyestragole. This metabolite is considered a proximate carcinogen. Understanding its detoxification pathways and interactions with other compounds is crucial for risk assessment .
Culinary Uses
Estragole-rich herbs like tarragon and basil are popular in culinary applications. Chefs use them to enhance the flavor of dishes, especially in Mediterranean and French cuisines. However, moderation is essential due to estragole’s potential health risks .
Opinion on Estragole (1-Allyl-4-methoxybenzene) - European Commission Hepatocarcinogenicity of Estragole (1-Allyl-4-methoxybenzene) - Journal of the National Cancer Institute
Propriétés
IUPAC Name |
4-methylsulfanyl-2-oxo-6-phenyl-1-prop-2-enylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-3-9-18-14(12-7-5-4-6-8-12)10-15(20-2)13(11-17)16(18)19/h3-8,10H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJXUNARZRYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

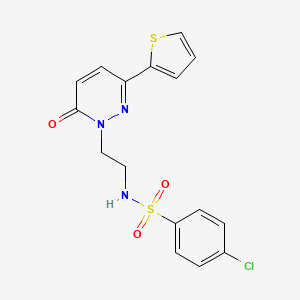
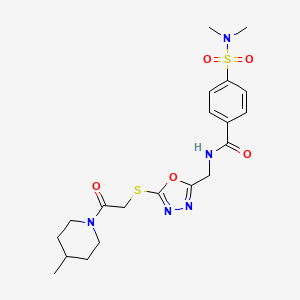
![N-[(1,2-dimethylindol-5-yl)methyl]-2-fluorobenzamide](/img/structure/B2811360.png)
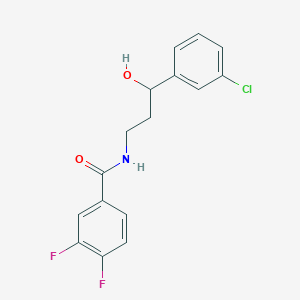
![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)

![5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2811367.png)
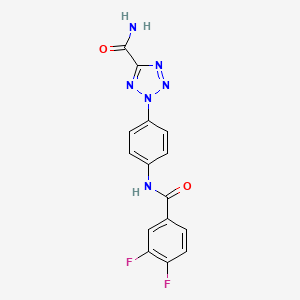
![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)
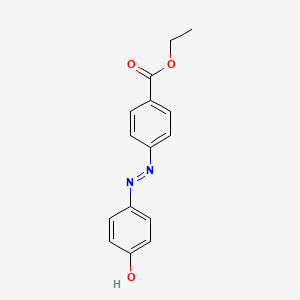
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
